1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is derived through sequential identification of substituents on the urea backbone. The urea group (-NH-C(=O)-NH-) serves as the parent structure, with two distinct substituents:
- A pyrazole-derived moiety : The 1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl group is attached via a methylene (-CH2-) linker to one urea nitrogen.
- A dimethoxybenzyl group : The 3,4-dimethoxy-substituted benzyl group is bonded to the second urea nitrogen.
The molecular formula is C25H33N5O3 , calculated as follows:
- Pyrazole ring: C5H7N2 (cyclopentyl: C5H9; cyclopropyl: C3H5)
- Urea core: CON2H3
- 3,4-Dimethoxybenzyl: C9H11O2
- Methylene bridge: CH2
| Component | Contribution to Formula |
|---|---|
| Pyrazole substituent | C11H14N2 |
| Urea + methylene | CON2H3 + CH2 → C2H5N2O |
| 3,4-Dimethoxybenzyl | C9H11O2 |
| Total | C25H33N5O3 |
This formula aligns with mass spectrometry data for related pyrazole-urea analogs. The presence of methoxy groups introduces polarity, while cyclopentyl/cyclopropyl substituents enhance lipophilicity, as observed in similar compounds.
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-20-10-7-15(11-21(20)29-2)13-23-22(27)24-14-17-12-19(16-8-9-16)26(25-17)18-5-3-4-6-18/h7,10-12,16,18H,3-6,8-9,13-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYOIBBBFRXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its pharmacological profile.
Synthesis
The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with 1,3-diketones.
- Alkylation : The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups via alkylation reactions.
- Coupling Reaction : The final step involves coupling the substituted pyrazole with a suitable benzoyl chloride to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. It has been shown to modulate the activity of enzymes and receptors that play critical roles in inflammatory processes and cell cycle regulation.
Key Mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been identified as inhibitors of CDK2, which is crucial for cell cycle progression and has implications in cancer therapy .
- Anti-inflammatory Effects : The compound may reduce the production of pro-inflammatory mediators by inhibiting specific pathways involved in inflammation .
Biological Activity
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation . The urea compound's structural features may enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
Some pyrazole derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of similar compounds through their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, which are pivotal in inflammatory responses .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds. For instance:
These findings underscore the therapeutic potential of pyrazole derivatives, including this compound.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Hydrogen-bonding patterns in urea derivatives (e.g., dimeric motifs via urea NH groups) are critical for crystal packing and solubility. The dimethoxy groups may disrupt such networks, favoring amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
